Benzyl trans-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl trans-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields. The trifluoromethoxy group enhances the stability, lipophilicity, and electronegativity of the compound, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl trans-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate typically involves the use of trifluoromethoxylation reagents. Recent advances have made the synthesis of CF3O-containing compounds more accessible by developing innovative reagents that facilitate the trifluoromethoxylation reaction . One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and environmental friendliness. The use of stable and readily prepared organoboron reagents in this process makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl trans-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted products .
Scientific Research Applications
Benzyl trans-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of other complex molecules due to its unique trifluoromethoxy group.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of materials with enhanced stability and properties.
Mechanism of Action
The mechanism of action of Benzyl trans-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and lipophilicity, which can affect its interaction with cellular components . The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or materials science .
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxy-4′-trifluoromethoxy-trans-stilbene: This compound shares the trifluoromethoxy group and is studied for its stability and cell uptake ability.
Other CF3O-containing compounds: Various compounds containing the trifluoromethoxy group are used in pharmaceuticals, agrochemicals, and materials science.
Uniqueness
Benzyl trans-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate is unique due to its specific structure and the presence of the trifluoromethoxy group, which imparts distinct properties such as increased stability, lipophilicity, and electronegativity. These properties make it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C13H14F3NO4 |
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Molecular Weight |
305.25 g/mol |
IUPAC Name |
benzyl (3S,4S)-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)21-11-7-17(6-10(11)18)12(19)20-8-9-4-2-1-3-5-9/h1-5,10-11,18H,6-8H2/t10-,11-/m0/s1 |
InChI Key |
QRWLWXADVVMJKV-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)OC(F)(F)F)O |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)OC(F)(F)F)O |
Origin of Product |
United States |
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